2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE
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Overview
Description
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that belongs to the class of phenothiazines and triazinoindoles. This compound is notable for its unique structure, which combines the triazinoindole and phenothiazine moieties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazinoindole and phenothiazine precursors. The triazinoindole moiety can be synthesized through a ring-fusion strategy, which involves the cyclization of appropriate precursors under controlled conditions . The phenothiazine moiety is then introduced through a sulfanylacetylation reaction, where the sulfanyl group is attached to the acetyl group, followed by the coupling of the triazinoindole and phenothiazine units .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenothiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with molecular targets and pathways. For example, as an iron chelator, it selectively binds to ferrous ions, disrupting iron homeostasis in cells . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiolate: This compound shares the triazinoindole moiety but lacks the phenothiazine unit.
VLX600: An iron chelator with a similar structure but different substituents, used in cancer therapy.
1,2,4-Triazino[5,6-b]indole derivatives: These compounds have similar core structures but vary in their substituents and functional groups.
Uniqueness
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combined triazinoindole and phenothiazine moieties, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and its potential antiproliferative activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H17N5OS2 |
---|---|
Molecular Weight |
455.6g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H17N5OS2/c1-28-16-9-3-2-8-15(16)22-23(28)25-24(27-26-22)31-14-21(30)29-17-10-4-6-12-19(17)32-20-13-7-5-11-18(20)29/h2-13H,14H2,1H3 |
InChI Key |
YVCSCCIZKHIDSG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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